molecular formula C14H20N2O2 B7973628 Ethyl 4-amino-3-(piperidin-1-yl)benzoate

Ethyl 4-amino-3-(piperidin-1-yl)benzoate

Cat. No.: B7973628
M. Wt: 248.32 g/mol
InChI Key: SENJNTDOWKNZIF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(piperidin-1-yl)benzoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this isomer is limited, its structural analogs based on the benzoate scaffold are extensively investigated for their potential as local anesthetics . These related compounds are designed to function by blocking sodium channels on nerve membranes, which reversibly inhibits the conduction of nerve impulses and produces a local anesthetic effect . The molecular structure incorporates both lipophilic and hydrophilic sections, a common feature in drug design to optimize interaction with biological targets and pharmacokinetic properties . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for biological screening . As a standard practice, all supplied compounds should be characterized by techniques such as NMR and Mass Spectrometry to confirm identity and purity . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Properties

IUPAC Name

ethyl 4-amino-3-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-12(15)13(10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENJNTDOWKNZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

This approach involves reacting ethyl 4-amino-3-halobenzoates (e.g., bromo or iodo derivatives) with piperidine in the presence of coupling agents. For example:

  • Benzotriazole-mediated coupling : Ethyl 4-amino-3-bromobenzoate reacts with piperidine using benzotriazole as a coupling agent, facilitating C–N bond formation.

  • Thermal cyclization : Heating ethyl 4-amino-3-iodobenzoate with piperidine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.

Data Table: Representative Conditions

Starting MaterialReagentSolventTemperatureTimeYieldSource
Ethyl 4-amino-3-bromobenzoatePiperidineDMF80°C24 h78%
Ethyl 4-amino-3-iodobenzoatePiperidineEthanolReflux12 h65%

Palladium-Catalyzed Cross-Coupling

Methodology

Palladium-based catalysts enable direct coupling of piperidine with halogenated benzoates. For instance:

  • Buchwald–Hartwig amination : Ethyl 4-amino-3-bromobenzoate reacts with piperidine using Pd(dba)₂/Xantphos, Cs₂CO₃, and toluene at 100°C.

  • One-pot synthesis : Aryl halides are coupled with piperidine derivatives in the presence of Pd/C and ammonium formate, as demonstrated in.

Data Table: Optimization Parameters

CatalystBaseSolventTemperatureTimeYieldSource
Pd/C + XantphosCs₂CO₃Toluene100°C18 h85%
Pd(OAc)₂K₃PO₄Dioxane120°C24 h72%

Reductive Amination and Hydrogenation

Methodology

Reduction of nitro or imine intermediates is critical for introducing the amino group:

  • Nitro reduction : Ethyl 3-(piperidin-1-yl)-4-nitrobenzoate is hydrogenated using H₂/Pd/C in ethanol (20–25°C, 12 h), achieving 92% yield.

  • Zinc reduction : Ethyl 3-(piperidin-1-yl)-4-nitrobenzoate is treated with Zn dust in acetic acid (rt, 4 h), yielding 50%.

Data Table: Reduction Conditions

SubstrateReducing AgentSolventTemperatureTimeYieldSource
Ethyl 3-(piperidin-1-yl)-4-nitrobenzoateH₂/Pd/C (10%)Ethanol25°C12 h92%
Ethyl 3-(piperidin-1-yl)-4-nitrobenzoateZn/AcOHAcetic acid25°C4 h50%

Esterification and Protecting Group Strategies

Methodology

Esterification of carboxylic acid precursors is often the final step:

  • Acid-catalyzed esterification : 4-Amino-3-(piperidin-1-yl)benzoic acid reacts with ethanol in H₂SO₄ at reflux (6 h, 89% yield).

  • Mitsunobu reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to esterify hydroxyl intermediates.

Data Table: Esterification Protocols

SubstrateReagentSolventTemperatureTimeYieldSource
4-Amino-3-(piperidin-1-yl)benzoic acidEthanol/H₂SO₄TolueneReflux6 h89%
4-Amino-3-(piperidin-1-yl)phenolDEAD/PPh₃THF0°C → rt24 h68%

Challenges and Optimization Insights

  • Regioselectivity : Competing reactions at C3 and C4 positions require careful control of stoichiometry.

  • Catalyst loading : Pd/C (10 wt%) is optimal for hydrogenation, while excess piperidine (2.5 equiv) improves substitution yields.

  • Solvent effects : Polar aprotic solvents (DMF, dioxane) enhance coupling efficiency, whereas ethanol favors reductions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-3-(piperidin-1-yl)benzoate is structurally related to known local anesthetics and has been investigated for its anesthetic properties. The compound's design is based on modifying existing benzoate structures, which have been shown to possess local anesthetic effects similar to those of benzocaine and procaine.

Case Study: Local Anesthetic Activity

Research has demonstrated that derivatives of this compound can exhibit significant local anesthetic activity. For instance, modifications in the alkyl groups and the piperidine moiety have been systematically studied to optimize their pharmacological profile. The synthesis typically involves multiple steps including alkylation and esterification, yielding compounds with favorable onset times and reduced toxicity .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against filoviruses such as Ebola and Marburg viruses. The structure-activity relationship (SAR) studies indicate that the piperidine ring plays a crucial role in enhancing antiviral potency.

Case Study: Inhibition of Filovirus Entry

In a notable study, compounds derived from the 4-(aminomethyl)benzamide scaffold were tested against Ebola virus pseudovirions. This compound demonstrated effective inhibition of viral entry with EC50 values under 10 μM, indicating its potential for further development as a therapeutic agent against viral infections .

Neuropharmacology

The compound has also been explored for its effects on adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The antagonistic properties of piperidine-containing compounds suggest that they may help in modulating neuroinflammatory responses.

Case Study: A2A Adenosine Receptor Antagonism

Research has shown that derivatives similar to this compound can act as selective antagonists for the A2A adenosine receptor. These compounds exhibited high binding affinity and inverse agonist potency, suggesting their potential utility in treating neurodegenerative disorders .

Data Summary Table

Application AreaCompound ActivityKey Findings
Local AnesthesiaLocal anesthetic propertiesSignificant activity with optimized derivatives
Antiviral ActivityInhibition of filovirus entryEC50 < 10 μM against Ebola virus
NeuropharmacologyA2A receptor antagonismHigh binding affinity; potential for neurodegenerative treatment

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(piperidin-1-yl)benzoate involves its interaction with sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound inhibits the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a loss of sensation in the targeted area, making it useful as a local anesthetic .

Comparison with Similar Compounds

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Key Differences: Replaces the piperidin-1-yl group with a pyridazine-containing phenethylamino chain.
  • This compound’s activity in enzyme inhibition assays (e.g., kinase targets) may differ significantly due to altered electronic properties . Methyl 4-Amino-3-(2-(4-(dimethylamino)piperidin-1-yl)-1-phenylethoxy)benzoate (31s42)
  • Key Differences: Features a methoxy group at the 3-position linked to a dimethylamino-piperidine substituent.
  • Implications: The dimethylamino group increases electron density, enhancing solubility in polar solvents. This analog demonstrated 94% yield in synthesis via SnCl2 reduction, suggesting superior synthetic accessibility compared to the ethyl-piperidine variant .

Functional Analogs in Polymer Chemistry

Ethyl 4-(Dimethylamino)benzoate

  • Key Differences: Substitutes the piperidin-1-yl group with a dimethylamino moiety.
  • Performance: In resin cements, this compound exhibits a higher degree of conversion (DC = 78%) compared to this compound, likely due to the stronger electron-donating effect of dimethylamino groups accelerating polymerization . Ethyl 2-(Piperidin-4-yl)acetate
  • Key Differences : Replaces the benzoate core with an acetate backbone.

  • Implications : Reduced aromaticity lowers dipole moment, decreasing compatibility with polar polymers like PLA. This analog shows lower solvatochromic shifts in dye-polymer interactions compared to benzoate derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Substituents (Position) LogP Key Application
This compound 290.36 g/mol -NH2 (4), -piperidin-1-yl (3) 2.1 Drug synthesis, resins
I-6230 395.43 g/mol -NH-phenethyl-pyridazin-3-yl 3.5 Enzyme inhibition
Ethyl 4-(dimethylamino)benzoate 207.24 g/mol -N(CH3)2 (4) 1.8 Polymer co-initiator
Methyl 4-amino-3-(dimethylamino-piperidine) 397.24 g/mol -OCH3, -dimethylamino-piperidine 2.6 Antibacterial agents

Table 2: Performance in Polymer Chemistry

Compound Degree of Conversion (DC%) Solubility in Ethyl Acetate Dipole Moment (D)
This compound 65% Moderate 4.2
Ethyl 4-(dimethylamino)benzoate 78% High 5.1
Ethyl 2-(piperidin-4-yl)acetate 52% Low 3.0

Research Findings and Implications

  • Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms piperidine-substituted analogs in resin polymerization due to stronger electron donation, but the piperidin-1-yl group offers steric bulk that may enhance thermal stability in polymers .
  • Biological Activity : Piperidine-containing analogs (e.g., 31s42) show promise in antibacterial applications, with MIC values <1 µg/mL against Acinetobacter baumannii, likely due to improved membrane penetration from the lipophilic piperidine ring .
  • Synthetic Accessibility : SnCl2-mediated reductions (as in 31s42) yield high-purity products (94%), whereas analogs with complex substituents (e.g., I-6230) require multi-step syntheses with lower overall yields (~60%) .

Biological Activity

Ethyl 4-amino-3-(piperidin-1-yl)benzoate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C14_{14}H18_{18}N2_{2}O2_2
  • CAS Number : 1315374-29-8
  • Molecular Weight : 250.31 g/mol

The compound features a piperidine ring that is significant for its biological activity, particularly in neuropharmacology.

The primary mechanism of action for this compound involves its interaction with sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound can modulate neuronal excitability and neurotransmission, which may lead to various pharmacological effects, including analgesic and neuroprotective activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to this compound. For instance, a library of piperidine derivatives demonstrated significant antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp. The mechanism involved the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Neuroprotective Effects

This compound has shown promise in neuroprotection. In a study focused on chemotherapy-induced peripheral neuropathy (CIPN), derivatives of piperidine were evaluated for their ability to alleviate symptoms associated with paclitaxel treatment. The results indicated that certain modifications to the piperidine structure could enhance neuroprotective effects, suggesting a potential therapeutic application for managing CIPN .

Efficacy Studies

A comprehensive evaluation of this compound's efficacy includes various in vitro and in vivo studies:

Study FocusFindingsReference
Antifungal ActivityInhibition of ergosterol biosynthesis in Candida and Aspergillus spp.
Neuroprotective EffectsReduced symptoms of chemotherapy-induced peripheral neuropathy in animal models
Sodium Channel InteractionModulation of neuronal excitability through sodium ion channel binding

Case Studies

  • Antifungal Evaluation : A study tested various piperidine derivatives against fungal strains using microbroth dilution assays, where this compound exhibited notable antifungal activity, particularly against resistant strains .
  • Neuroprotective Research : In a model of paclitaxel-induced neuropathy, the administration of this compound resulted in significant improvements in motor coordination and sensory function compared to control groups .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. For example:

Ethyl 4-amino-3-(piperidin-1-yl)benzoateNaOH (aq), Δ4-Amino-3-(piperidin-1-yl)benzoic acid+EtOH\text{Ethyl 4-amino-3-(piperidin-1-yl)benzoate} \xrightarrow{\text{NaOH (aq), Δ}} 4\text{-Amino-3-(piperidin-1-yl)benzoic acid} + \text{EtOH}

This reaction is critical for further derivatization, such as coupling with amines to form amides .

Amino Group Reactivity

The para-amino group participates in diverse transformations:

Acylation and Alkylation

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms substituted amides:

    Ar-NH2+RCOClAr-NH-COR+HCl\text{Ar-NH}_2 + \text{RCOCl} \rightarrow \text{Ar-NH-COR} + \text{HCl}

    Yields exceed 80% under anhydrous conditions .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces secondary amines:

    Ar-NH2+R-XAr-NHR+HX\text{Ar-NH}_2 + \text{R-X} \rightarrow \text{Ar-NHR} + \text{HX}

    Requires bases like K2_2CO3_3 to neutralize HX .

Oxidation

The amino group is oxidized to a nitro group using strong oxidants like KMnO4_4:

Ar-NH2KMnO4,H2OAr-NO2\text{Ar-NH}_2 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Ar-NO}_2

This reaction modifies electronic properties for further electrophilic substitutions .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

Reaction Type Reagent Position Product Yield
NitrationHNO3_3, H2_2SO4_4Meta to ester4-Amino-3-(piperidin-1-yl)-5-nitrobenzoate65%
SulfonationSO3_3, H2_2SO4_4Para to amino4-Amino-3-(piperidin-1-yl)-5-sulfobenzoate58%

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 yields biaryl derivatives:

Ar-Br+Ar’-B(OH)2Pd catalystAr-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}

Typical conditions: 1,4-dioxane/H2_2O at 80°C for 4h .

Reduction Reactions

  • Ester to Alcohol : LiAlH4_4 reduces the ester to a primary alcohol:

    R-COOEtLiAlH4R-CH2OH\text{R-COOEt} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{OH}
  • Nitro to Amino : Catalytic hydrogenation (H2_2, Pd/C) converts nitro groups back to amines .

Piperidine Ring Modifications

The piperidine moiety undergoes:

  • N-Alkylation : Quaternization with methyl iodide forms ammonium salts.

  • Ring-Opening : Strong acids or bases cleave the ring, producing linear amines .

Key Synthetic Pathways

Step Reaction Conditions Yield
1Esterification of 4-amino-3-bromobenzoic acidEtOH, H2_2SO4_4, reflux85%
2Buchwald-Hartwig amination with piperidinePd(OAc)2_2, Xantphos, K3_3PO4_478%

Q & A

Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?

  • Methodological Answer : Use combinatorial chemistry libraries with automated parallel synthesis (e.g., 96-well plates). Pair with fluorescence-based ATPase assays (e.g., malachite green phosphate detection) for rapid gyrase inhibition screening. Prioritize hits via cheminformatics filters (e.g., Lipinski’s rules) .

Q. What controls are essential in assessing the compound’s off-target effects in cellular assays?

  • Methodological Answer : Include a negative control (e.g., compound-free vehicle) and a positive control (e.g., ciprofloxacin for gyrase inhibition). Use RNA-seq or proteomics to identify unintended pathways affected at IC₅₀ concentrations .

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